molecular formula C16H17N B046801 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 112891-31-3

1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B046801
M. Wt: 223.31 g/mol
InChI Key: OMRKUZDQUXNJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, also known as 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ), is a heterocyclic organic compound that has been the subject of scientific research due to its potential therapeutic applications. This molecule is a derivative of tetrahydroisoquinoline, which is a class of compounds that has been found to have a broad range of biological activities.

Mechanism Of Action

The mechanism of action of 4-MeTIQ is not fully understood, but studies have suggested that this compound may act through several different pathways. One possible mechanism is the inhibition of oxidative stress, which has been implicated in the development of many diseases. Another possible mechanism is the modulation of neurotransmitter systems, which may be involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

Studies have shown that 4-MeTIQ has a broad range of biochemical and physiological effects. This compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 4-MeTIQ has been found to have anti-inflammatory effects, which may help to reduce inflammation in the body. Finally, this compound has been found to have neuroprotective effects, which may help to protect the brain from damage.

Advantages And Limitations For Lab Experiments

One advantage of using 4-MeTIQ in lab experiments is that this compound has a broad range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, 4-MeTIQ is relatively easy to synthesize, which makes it more accessible than some other compounds that have similar biological activities. One limitation of using 4-MeTIQ in lab experiments is that the mechanism of action of this compound is not fully understood, which makes it more difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-MeTIQ. One possible direction is to further investigate the mechanism of action of this compound, in order to better understand how it exerts its biological effects. Another possible direction is to investigate the potential therapeutic applications of 4-MeTIQ, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, future research could focus on developing new derivatives of 4-MeTIQ that have improved biological activity and/or reduced toxicity.

Scientific Research Applications

4-MeTIQ has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a broad range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

properties

IUPAC Name

1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRKUZDQUXNJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
7
Citations
R Gitto, L De Luca, S Ferro, S Agnello… - Chemical and …, 2010 - jstage.jst.go.jp
We have previously disclosed that some 6, 7-dimethoxyisoquinoline derivatives are able to produce anticonvulsant effects in different animal models of epilepsy. Following these …
Number of citations: 19 www.jstage.jst.go.jp
VP Zungu - 2014 - ukzn-dspace.ukzn.ac.za
Many organic compounds are chiral and they are useful because of the biological activities associated with them. The biological activities of chiral compounds are often linked to …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
JN Hanna, F Ntie-Kang, M Kaiser, R Brun… - RSC advances, 2014 - pubs.rsc.org
In the present study, twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) analogues were synthesized by base-catalyzed Pictet–Spengler reaction, and tested in vitro …
Number of citations: 29 pubs.rsc.org
R Gitto, FM Damiano, L De Luca, S Ferro… - Bioorganic & medicinal …, 2011 - Elsevier
In a previous paper we identified several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamides that displayed inhibitory effects toward selected carbonic anhydrase …
Number of citations: 20 www.sciencedirect.com
R Gitto, S Ferro, S Agnello, L De Luca… - Bioorganic & medicinal …, 2009 - Elsevier
In previous studies we identified several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives displaying potent anticonvulsant effects in different animal models of epilepsy. …
Number of citations: 40 www.sciencedirect.com
A Hegedüs, Z Hell - Tetrahedron letters, 2004 - Elsevier
A new, environmentally friendly variation of the Pictet–Spengler reaction has been elaborated using a small pore size zeolite. The easily separable and recyclable catalyst provided …
Number of citations: 59 www.sciencedirect.com
M Chang - 2013 - search.proquest.com
Synthesis of chiral amine is one of the major tasks in organic chemistry since chiral amines play important roles in pharmaceutical and agrochemical industry. Among those various …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.